Chloromethyl 4-chlorodecanoate
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Overview
Description
Chloromethyl 4-chlorodecanoate is an organic compound with the molecular formula C₁₁H₂₀Cl₂O₂ and a molecular weight of 255.181 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorine atom attached to a decanoate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 4-chlorodecanoate can be synthesized through the esterification of 4-chlorodecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations . This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 4-chlorodecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield primary alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Scientific Research Applications
Chloromethyl 4-chlorodecanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorodecanoate involves the reactivity of its chloromethyl group and ester functionality. The chloromethyl group undergoes nucleophilic substitution reactions, while the ester group can be hydrolyzed or reduced . These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 4-chlorododecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 4-chlorooctanoate: Similar in structure but with a shorter carbon chain.
Uniqueness
Chloromethyl 4-chlorodecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
80418-81-1 |
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Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
chloromethyl 4-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-10(13)7-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI Key |
LDNMSCDSUKAAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
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